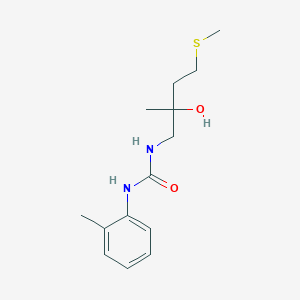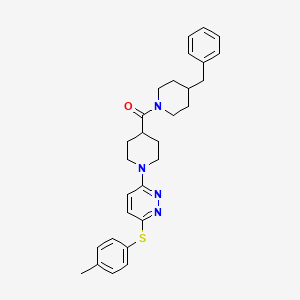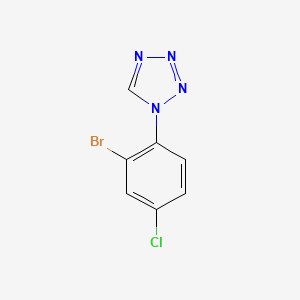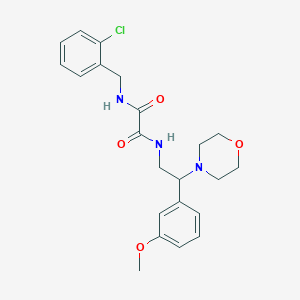![molecular formula C12H9F5O4 B2835476 1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione CAS No. 832737-64-1](/img/structure/B2835476.png)
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione, commonly known as DFM, is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol in various tissues, including the liver and adipose tissue. Inhibition of 11β-HSD1 has been proposed as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
Wirkmechanismus
DFM exerts its pharmacological effects by inhibiting the activity of 11β-HSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol, which is a key regulator of glucose and lipid metabolism. Inhibition of 11β-HSD1 by DFM leads to a decrease in intracellular cortisol levels, which in turn leads to improved glucose and lipid metabolism. Furthermore, DFM has been shown to have direct anti-inflammatory and anti-fibrotic effects in various tissues, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DFM has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of metabolic disorders. In addition, DFM has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver and adipose tissue. These effects may be mediated by the inhibition of 11β-HSD1 and the subsequent decrease in intracellular cortisol levels.
Vorteile Und Einschränkungen Für Laborexperimente
DFM is a potent and selective inhibitor of 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in glucose and lipid metabolism. However, DFM has some limitations for lab experiments. For example, DFM is highly lipophilic, which may limit its solubility in aqueous solutions. In addition, DFM has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on DFM. First, more studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of DFM in various tissues. Second, the potential therapeutic effects of DFM in other diseases, such as non-alcoholic fatty liver disease and cardiovascular disease, should be explored. Third, the development of more potent and selective inhibitors of 11β-HSD1 based on the structure of DFM may lead to the discovery of new therapeutic agents for metabolic disorders.
Synthesemethoden
DFM can be synthesized using a multi-step process starting from 4-methoxyphenol. The first step involves the protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride. This is followed by the introduction of a difluoromethoxy group using difluoromethoxyphenylboronic acid and a palladium catalyst. The resulting intermediate is then subjected to a trifluoroacetylation reaction using trifluoroacetic anhydride and pyridine. The final product, DFM, is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
DFM has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro studies have shown that DFM can inhibit 11β-HSD1 activity in a dose-dependent manner in various cell types, including hepatocytes, adipocytes, and osteoblasts. In vivo studies in animal models have demonstrated that DFM can improve glucose tolerance, insulin sensitivity, and lipid metabolism. Furthermore, DFM has been shown to have anti-inflammatory and anti-fibrotic effects in various tissues, including the liver and adipose tissue.
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5O4/c1-20-9-4-6(2-3-8(9)21-11(13)14)7(18)5-10(19)12(15,16)17/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPMWLCXVLORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CC(=O)C(F)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2835393.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2835396.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2835399.png)
![2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2835400.png)
![3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835401.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2835406.png)

![2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2835410.png)



